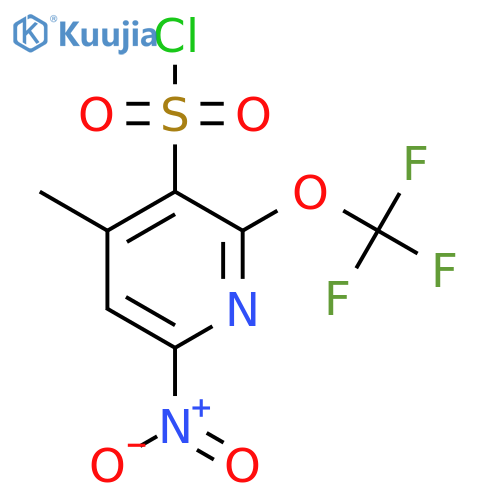Cas no 1806759-93-2 (4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride)

1806759-93-2 structure
商品名:4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride
CAS番号:1806759-93-2
MF:C7H4ClF3N2O5S
メガワット:320.630270004272
CID:4843515
4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride
-
- インチ: 1S/C7H4ClF3N2O5S/c1-3-2-4(13(14)15)12-6(18-7(9,10)11)5(3)19(8,16)17/h2H,1H3
- InChIKey: HTCWGMXNOLHDKS-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C(=NC(=CC=1C)[N+](=O)[O-])OC(F)(F)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 445
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 111
4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029081825-1g |
4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride |
1806759-93-2 | 97% | 1g |
$1,534.70 | 2022-03-31 |
4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride 関連文献
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
1806759-93-2 (4-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride) 関連製品
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 506-17-2(cis-Vaccenic acid)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
